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molecular formula C11H9FO3 B1312433 Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate CAS No. 214822-98-7

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

Cat. No. B1312433
M. Wt: 208.18 g/mol
InChI Key: CHUCUSQTVJVXAD-UHFFFAOYSA-N
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Patent
US06197978B1

Procedure details

Methyl 4-fluoro-3-hydroxybenzoate (20.0 mL, 0.118 mol) was dissolved in anhydrous acetone (450 mL), mixed with propargyl bromide (26.2 g, 0.177 mol) followed by the addition of powdered K2CO3 (32.4 g, 0.236 mol) and the reaction mixture was stirred overnight at room temperature. The reaction was filtered and the solvent was removed in vacuo. The residue was dissolved in diethyl ether, washed 4 times with H2O, treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give 25.5 g (100% yield) of a light peach coloured solid as the title compound (mp 60.5-61.5° C.). Mass spectrum (70 eV) m/z (relative intensity) 208 (27, M+), 207 (100), 193 (22), 177 (20), 149 (50), 82 (21), 81 (10).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[CH2:13](Br)[C:14]#[CH:15].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH2:15][C:14]#[CH:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)O
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
32.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed 4 times with H2O
ADDITION
Type
ADDITION
Details
treated with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 25.5 g (100% yield) of a light peach

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)OC)C=C1)OCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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